Regioisomeric Purity and Synthetic Yield: 3.8:1 Selectivity Over the 3-Pyrazole Isomer
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)pyridine from (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one and methylhydrazine yields a 3.8:1 ratio of the 5-substituted target compound to the undesired 4-(1-methyl-1H-pyrazol-3-yl)pyridine (CAS 905281-61-0) regioisomer . This regioisomeric selectivity is critical for downstream applications requiring a single, well-defined molecular entity. The purified product achieves 64% isolated yield after chromatographic separation .
| Evidence Dimension | Regioisomeric product ratio (5-pyrazole vs 3-pyrazole) |
|---|---|
| Target Compound Data | 3.8:1 ratio favoring 5-pyrazole regioisomer |
| Comparator Or Baseline | 4-(1-methyl-1H-pyrazol-3-yl)pyridine (CAS 905281-61-0) |
| Quantified Difference | 3.8-fold higher selectivity for the 5-position isomer |
| Conditions | Reaction in ethanol with methylhydrazine under reflux for 1 hour; analysis by 1H NMR (CDCl3) and LC/MS (ESI+) |
Why This Matters
Procurement of a well-defined regioisomer eliminates the need for extensive purification and ensures batch-to-batch consistency in lead optimization campaigns.
